6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5): A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis
6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5): A Comprehensive Technical Guide for Drug Discovery and Chemical Synthesis
Executive Summary & Physicochemical Profiling
In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyrimidine scaffolds are privileged building blocks. 6-Butoxy-2-chloro-pyrimidine-4-carboxylic acid (CAS 1851263-90-5) represents a trifunctional intermediate designed for rapid late-stage diversification[1]. By offering orthogonal reactivity at the C2 and C4 positions, alongside a pre-installed lipophilic modifier at the C6 position, this compound serves as a critical node in the synthesis of kinase inhibitors and broad-spectrum herbicides.
To facilitate experimental design, the core quantitative physicochemical properties of this building block are summarized below.
| Property | Value / Identifier |
| CAS Number | 1851263-90-5 |
| IUPAC Name | 6-butoxy-2-chloropyrimidine-4-carboxylic acid |
| Molecular Formula | C₉H₁₁ClN₂O₃ |
| Molecular Weight | 230.65 g/mol |
| Canonical SMILES | CCCCOC1=CC(C(=O)O)=NC(Cl)=N1 |
| InChIKey | NJDLFCRWXFILGY-UHFFFAOYSA-N |
| Calculated LogP | ~2.76 |
| Typical Purity | ≥95% (Commercial standard) |
Data sourced from [1].
Mechanistic Utility & Structural Rationale
The architectural brilliance of 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid lies in its meticulously tuned electronic environment. As an Application Scientist, it is crucial to understand why this specific substitution pattern is advantageous over simpler pyrimidines.
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The C2-Chloro Electrophile: The pyrimidine ring is intrinsically electron-deficient due to the electronegativity of the N1 and N3 atoms. This strongly activates the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr)[2].
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The C4-Carboxylic Acid: This moiety provides a highly reliable handle for amide or ester couplings, allowing chemists to attach complex target-binding vectors (e.g., hinge-binding motifs for ATP pockets) without interfering with the pyrimidine core.
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The C6-Butoxy Group: This is the defining feature of the molecule. The ether oxygen donates electron density into the ring via resonance (+M effect). This slightly tempers the electrophilicity of the C2-chlorine, preventing unwanted hydrolysis during storage while maintaining sufficient reactivity for SNAr at moderate temperatures (e.g., 60 °C)[2]. Furthermore, the aliphatic 4-carbon chain significantly boosts the overall lipophilicity (LogP = 2.76)[1], a critical parameter for enhancing cellular membrane permeability in oral drug candidates.
Fig 1. Orthogonal reactivity map of 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid.
Applications in Therapeutics and Agrochemicals
Oncology: Pan-KRAS Inhibitors
Pyrimidine-4-carboxylic acid derivatives are foundational to the synthesis of next-generation oncology therapeutics. A prime example is the development of pan-KRAS inhibitors such as BI-2493 and BI-2865 by Boehringer Ingelheim[3],[4]. In the synthesis of these highly rigid, spirocyclic inhibitors, a 2-chloro-pyrimidine-4-carboxylic acid core is utilized to engage the switch II pocket of the KRAS protein[3],[5]. The C2 position is displaced by complex piperazine derivatives via SNAr[2]. Utilizing the 6-butoxy variant (CAS 1851263-90-5) allows researchers to bypass early-stage lipophilic functionalization, accelerating the generation of structure-activity relationship (SAR) libraries.
Agrochemicals: Broad-Spectrum Herbicides
Beyond human health, 4-pyrimidinecarboxylic acids are heavily patented in the agrochemical sector. Compounds such as 2-(poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids have been demonstrated to act as superior broad-spectrum herbicides[6]. The carboxylic acid acts as a primary binding determinant for plant-specific enzymes, while substitutions at the 2- and 6-positions dictate environmental half-life and crop selectivity[6].
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe a self-validating, two-step functionalization workflow.
Strategic Causality: We perform the C4-amide coupling before the C2-SNAr displacement. The carboxylic acid is highly reactive under standard uronium-based coupling conditions (e.g., HATU). If the SNAr displacement were performed first, the newly introduced amine could act as a competing nucleophile in the subsequent coupling step, leading to polymerization or complex mixtures.
Fig 2. Two-step functionalization workflow for pyrimidine-based drug discovery.
Protocol A: C4-Amide Coupling (Self-Validating)
Adapted from standard peptide coupling methodologies used in pyrimidine library synthesis.
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Preparation: Dissolve 6-butoxy-2-chloro-pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that fully solubilizes both the zwitterionic starting material and the coupling reagents.
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Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU rapidly forms a highly reactive O7-azabenzotriazole ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the acid without attacking the C2-chlorine.
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Coupling: Add the desired primary amine (1.1 eq) and stir for 2-4 hours.
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In-Process Control (IPC) & Validation: Quench a 5 µL aliquot in 1 mL of MeOH. Analyze via LC-MS. Self-Validation Check: The product peak must exhibit a mass shift corresponding to the amine addition, but crucially, it must retain the distinct 3:1 isotopic ratio (³⁵Cl:³⁷Cl), proving the C2-chlorine remains intact.
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Workup: Dilute with Ethyl Acetate, wash extensively with 5% aqueous LiCl (to extract DMF), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: C2-SNAr Displacement
Adapted from the synthesis of pan-KRAS inhibitors [3].
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Preparation: Dissolve the C4-amide intermediate (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 0.1 M. Causality: DMSO strongly solvates the transition state, lowering the activation energy required to form the Meisenheimer complex during SNAr.
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Reagent Addition: Add the desired secondary amine (e.g., a substituted piperazine) (1.5 eq) and DIPEA (3.0 eq). Causality: DIPEA acts as an acid scavenger. As the SNAr proceeds, HCl is generated. Without DIPEA, the HCl would protonate the incoming nucleophilic amine, halting the reaction.
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Reaction: Heat the mixture to 60 °C for 5 hours[2].
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In-Process Control (IPC) & Validation: Monitor via LC-MS. Self-Validation Check: The critical marker for success is the complete loss of the chlorine isotope pattern in the mass spectrum, confirming full displacement of the halogen.
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Workup: Cool to room temperature. Precipitate the product by dropwise addition of the reaction mixture into vigorously stirred ice water. Filter the resulting solid, wash with cold water, and dry under high vacuum.
References
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Bröker, J. et al. "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy". Journal of Medicinal Chemistry, 2025. URL:[Link]
- Epp, J.B. et al. "2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides". U.S. Patent 7,300,907 B2, 2007.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
